REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.Cl.[NH2:12][CH2:13][CH2:14][SH:15]>C(O)C.O>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[NH:12][CH2:13][CH2:14][S:15]2)=[CH:5][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at RT for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bulk of the ethanol was removed by rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
to remove excess aldehyde
|
Type
|
ADDITION
|
Details
|
The aqueous layer was basified by addition of solid sodium carbonate (0.3 g)
|
Type
|
CUSTOM
|
Details
|
to precipitate out of solution
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed carefully with water (3×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum desiccator
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1SCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |